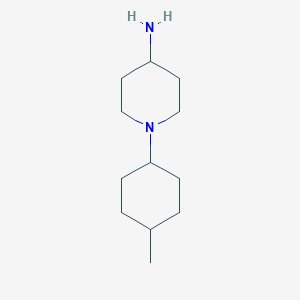

1-(4-methylcyclohexyl)piperidin-4-amine

Description

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry Research

The significance of the piperidine scaffold in medicinal chemistry is underscored by its presence in numerous FDA-approved drugs. nih.govgoogle.com This structural motif is a key component in various pharmaceuticals, contributing to treatments for a wide range of conditions. Piperidine and its derivatives have been successfully incorporated into drugs exhibiting activities as central nervous system modulators, analgesics, antihistamines, anticoagulants, and anticancer agents. google.comnih.gov

The utility of the piperidine ring stems from several key attributes. Its saturated, three-dimensional structure allows for the precise spatial arrangement of functional groups, which can lead to high-affinity interactions with biological targets. nih.gov Furthermore, the nitrogen atom can act as a basic center, which is often crucial for a molecule's pharmacokinetic profile, including its solubility and ability to cross biological membranes. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, also provides a template for creating a diverse range of molecular shapes. wikipedia.org

Overview of Structural Classes and Research Utility of Piperidine-Based Compounds

The versatility of the piperidine scaffold has given rise to a wide variety of structural classes, each with its own distinct research utility. These can be broadly categorized based on their substitution patterns. Common classes include:

Substituted Piperidines: These are the most common type, where one or more hydrogen atoms on the piperidine ring are replaced by other functional groups. The nature and position of these substituents can dramatically influence the compound's biological activity.

Spiropiperidines: In these compounds, the piperidine ring shares one carbon atom with another ring system. This creates a rigid, three-dimensional structure that is of interest in designing compounds that target specific protein pockets.

Condensed Piperidines: Here, the piperidine ring is fused with one or more other rings, leading to bicyclic or polycyclic systems. These are often found in complex natural products with potent biological activities.

Piperidinones: These are derivatives containing a carbonyl group within the piperidine ring. They serve as important synthetic intermediates for the preparation of a wide range of more complex piperidine-based compounds. nih.gov

The research utility of these classes is vast. For instance, N-substituted piperidines are explored for their potential as enzyme inhibitors and receptor modulators. nih.gov The development of chiral piperidine scaffolds is particularly significant, as stereochemistry often plays a critical role in a drug's efficacy and selectivity. kcl.ac.uk

Positioning of 1-(4-Methylcyclohexyl)piperidin-4-amine within Relevant Chemical Families

The compound this compound belongs to the family of disubstituted piperidines . Specifically, it can be classified as an N-substituted piperidin-4-amine . The key structural features are:

A piperidine ring as the core scaffold.

A 4-methylcyclohexyl group attached to the nitrogen atom of the piperidine ring. This classifies it as an N-cycloalkyl piperidine derivative.

An amine group (-NH2) at the 4-position of the piperidine ring.

This substitution pattern results in a molecule with a distinct three-dimensional structure and chemical properties. The presence of the bulky, lipophilic 4-methylcyclohexyl group on the nitrogen atom can significantly influence the compound's interaction with biological targets and its pharmacokinetic properties. The primary amine at the 4-position provides a site for further chemical modification or for forming key interactions, such as hydrogen bonds, with biological macromolecules.

Below is a data table outlining some of the computed properties of this compound.

| Property | Value |

| Molecular Formula | C12H24N2 |

| Molecular Weight | 196.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1269393-01-1 |

| Topological Polar Surface Area | 29.2 Ų |

| Complexity | 170 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem CID 24699417. nih.gov

Scope and Objectives of Academic Research on this Compound Class

While specific research on this compound is not extensively published, the academic research on the broader class of N-substituted piperidin-4-amines is well-documented. The primary objectives of this research typically include:

Synthesis of Novel Analogues: A major focus is on the development of efficient synthetic routes to create libraries of related compounds. researchgate.net This involves modifying the substituent on the piperidine nitrogen (e.g., exploring different alkyl, aryl, or cycloalkyl groups) and potentially altering the substitution at other positions of the piperidine ring.

Biological Evaluation: These newly synthesized compounds are then screened for a wide range of biological activities. For example, research on N-substituted piperidines has explored their potential as inhibitors of enzymes like steroid 5α-reductase, which is relevant in conditions like benign prostatic hyperplasia. nih.gov Other studies have investigated their activity as ligands for various receptors in the central nervous system, such as sigma receptors. nih.gov

Structure-Activity Relationship (SAR) Studies: A crucial objective is to understand how changes in the molecular structure affect the biological activity. By comparing the activity of different analogues, researchers can identify the key structural features required for potency and selectivity. This knowledge guides the design of more effective and targeted therapeutic agents. For instance, studies might compare the activity of compounds with a cyclohexyl group to those with a phenyl or benzyl (B1604629) group on the nitrogen to understand the impact of this substituent on a specific biological target. nih.gov

Properties

IUPAC Name |

1-(4-methylcyclohexyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2/c1-10-2-4-12(5-3-10)14-8-6-11(13)7-9-14/h10-12H,2-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVREEGMRWWGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2CCC(CC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(4-Methylcyclohexyl)piperidin-4-amine and its Analogs

The construction of the this compound scaffold can be achieved through several key reaction types, each offering distinct advantages in terms of efficiency, modularity, and stereochemical control.

Reductive Amination Approaches

Reductive amination stands as a cornerstone for the synthesis of this compound. This powerful C-N bond-forming reaction typically involves the condensation of an amine and a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. nih.govresearchgate.net A common pathway involves the reaction of 4-methylcyclohexanone (B47639) with piperidin-4-amine. The initial condensation forms an imine, which is subsequently reduced using a variety of reducing agents.

In a broader context, a library of 4-aminopiperidines has been synthesized starting from N-substituted 4-piperidone (B1582916) derivatives via reductive amination with various amines, employing sodium triacetoxyborohydride (B8407120) as the reducing agent. nih.govmdpi.com This approach highlights the versatility of reductive amination in generating a diverse range of substituted piperidines. nih.gov The choice of reducing agent is critical, with sodium triacetoxyborohydride often favored for its mildness and selectivity. nih.govmdpi.com

| Starting Materials | Key Reaction | Reducing Agent | Product Type |

|---|---|---|---|

| 4-Methylcyclohexanone, Piperidin-4-amine | Intermolecular Reductive Amination | e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride | This compound |

| N-substituted 4-piperidones, Various amines | Intermolecular Reductive Amination | Sodium triacetoxyborohydride | Substituted 4-aminopiperidines nih.govmdpi.com |

| Aldehydes, Amines | Intermolecular Reductive Amination | Various (e.g., H₂, NaBH₄) | Substituted piperidines nih.gov |

Nucleophilic Substitution Reactions in Piperidine Synthesis

Nucleophilic substitution provides another strategic avenue for the synthesis of piperidine derivatives. This can involve the displacement of a leaving group on either the piperidine ring or the substituting fragment. For instance, the synthesis of raloxifene, a complex molecule containing a piperidine moiety, has been achieved via a piperidine nucleophilic substitution reaction, highlighting the industrial applicability of this method. tandfonline.com In this case, piperidine itself acts as both the nucleophile and the solvent. tandfonline.com

The development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines has further expanded the utility of this approach. acs.orgacs.org These reactions allow for the controlled introduction of substituents at the C-2 position of the piperidine ring. acs.orgacs.org While not directly forming the N-substituent, this methodology is crucial for creating complex, functionalized piperidine scaffolds that can be further elaborated.

Alkylation Strategies for Piperidine Nitrogen Functionalization

Direct alkylation of the piperidine nitrogen is a straightforward method for introducing the 4-methylcyclohexyl group. This typically involves reacting a pre-formed piperidine, such as 4-aminopiperidine (B84694) or a protected version like tert-butyl piperidin-4-ylcarbamate, with a 4-methylcyclohexyl halide (e.g., bromide or iodide) or a sulfonate ester (e.g., tosylate or mesylate). nih.gov The reaction is generally carried out in the presence of a base to neutralize the acid generated.

This N-alkylation strategy is widely employed in the synthesis of various N-substituted piperidine derivatives. nih.gov For example, the synthesis of σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold involved the reductive alkylation of a secondary amine with aldehydes using sodium triacetoxyborohydride. nih.gov

Multi-component Reaction Applications (e.g., Ugi-type syntheses)

Multi-component reactions (MCRs), particularly the Ugi four-component reaction (U-4CR), offer a highly efficient and diversity-oriented approach to complex molecules, including substituted piperidines. nih.govnih.govresearchgate.net The Ugi reaction combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide in a one-pot synthesis. nih.govresearchgate.net This method allows for the rapid assembly of a wide range of piperidine-based scaffolds with multiple points of diversity. researchgate.net

While a direct Ugi synthesis of this compound is not explicitly detailed, the principles of the Ugi reaction can be applied to generate structurally related compounds. For instance, a two-step sequence involving a Ugi four-component reaction has been developed for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives, which are precursors to potent analgesics like carfentanil and remifentanil. researchgate.net This demonstrates the power of MCRs in accessing complex piperidine cores. researchgate.net Furthermore, a five-component condensation reaction has been reported for the synthesis of highly substituted piperidines, showcasing the evolution of MCR strategies. thieme-connect.de

Precursor Chemistry and Intermediate Compounds in Synthesis

The successful synthesis of this compound relies on the availability and reactivity of key precursors and the management of reaction intermediates.

The primary starting materials for the most direct synthetic routes are 4-methylcyclohexanone and piperidin-4-amine . Variations in the piperidine precursor are common, often employing N-protected derivatives to modulate reactivity and prevent side reactions. A widely used protected form is tert-butyl piperidin-4-ylcarbamate (Boc-4-aminopiperidine) . smolecule.comnih.govmatrixscientific.combldpharm.com The Boc protecting group is advantageous due to its stability under many reaction conditions and its facile removal under acidic conditions. smolecule.com

In reductive amination, the key intermediate is the imine formed from the condensation of 4-methylcyclohexanone and piperidin-4-amine. This intermediate is typically not isolated but is reduced in situ.

For syntheses involving nucleophilic substitution on the piperidine ring, precursors such as 2-methoxy- or 2-acyloxypiperidines are employed. acs.org These are often prepared from the corresponding ene-carbamate. acs.org

In alkylation strategies, a 4-methylcyclohexyl halide or sulfonate is a crucial precursor. The choice of leaving group (e.g., I, Br, OTs, OMs) can significantly impact the reaction rate and efficiency.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount to achieving high yields and, where applicable, desired stereoselectivity in the synthesis of this compound and its analogs.

For reductive amination , key parameters to optimize include the choice of reducing agent, solvent, temperature, and pH. For instance, the use of sodium triacetoxyborohydride often provides excellent yields and is compatible with a wide range of functional groups. nih.govmdpi.com The reaction is typically run at room temperature in solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE).

In nucleophilic substitution reactions , the choice of catalyst and solvent is critical. Scandium triflate (Sc(OTf)₃) has been identified as a superior catalyst for the reaction of 2-acyloxypiperidines with silyl (B83357) enolates, leading to high cis-selectivity in certain cases. acs.org The stereochemical outcome can also be influenced by the nature of the substituents on the piperidine ring. acs.org

For multi-component reactions , optimization involves adjusting the stoichiometry of the reactants, the choice of solvent, and the reaction temperature. In the development of a four-component reaction for polysubstituted piperidines, it was found that using an excess of the dienophile and aldehyde was necessary to drive the reaction to completion. acs.org Solution-phase strategies coupled with HPLC purification have been shown to be effective for preparing libraries of piperidine derivatives via MCRs. acs.org

| Synthetic Method | Key Optimization Parameters | Typical Conditions/Findings |

|---|---|---|

| Reductive Amination | Reducing agent, solvent, pH, temperature | Sodium triacetoxyborohydride in DCM at room temperature is often effective. nih.govmdpi.com |

| Nucleophilic Substitution | Catalyst, solvent, leaving group, temperature | Sc(OTf)₃ can provide high diastereoselectivity. acs.org Solvent choice can influence reaction rate and selectivity. |

| Alkylation | Base, solvent, leaving group, temperature | A non-nucleophilic base is often used to prevent side reactions. The choice of a more reactive leaving group (e.g., iodide) can increase reaction rates. |

| Multi-component Reactions | Stoichiometry of reactants, solvent, temperature, catalyst (if any) | Excess of certain components may be required for full conversion. acs.org Solution-phase synthesis with HPLC purification is a viable strategy for library generation. acs.org |

Solvent Effects on Reaction Kinetics

The choice of solvent can significantly influence the rate and outcome of the synthesis of N-substituted piperidines. While specific kinetic studies on the synthesis of this compound are not extensively documented, general principles of solvent effects on related reactions, such as reductive amination, provide valuable insights.

In the reductive amination of a ketone like 4-methylcyclohexanone with piperidin-4-amine, the reaction typically proceeds through the formation of a hemiaminal intermediate followed by dehydration to an enamine or iminium ion, which is then reduced. The solvent plays a crucial role in each of these steps.

Polar Protic Solvents: Solvents like methanol (B129727) and ethanol (B145695) can participate in hydrogen bonding, which can stabilize charged intermediates and transition states. However, they can also act as competing nucleophiles. In some cases, ethanol has been shown to accelerate reaction rates compared to methanol, which is attributed to its lower dielectric constant. nih.govrsc.org

Polar Aprotic Solvents: Solvents such as dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE) are commonly used for reductive aminations. They are generally non-coordinating and provide a neutral medium for the reaction to proceed.

Aqueous Conditions: The use of water as a solvent is gaining interest due to its environmental benefits. In some iridium-catalyzed aminations, water has been shown to prevent the racemization of enantioenriched substrates.

The effect of the solvent on reaction kinetics is often tied to the stability of the reactants and the transition state. A change in solvent can alter the energy barrier of the reaction, thereby affecting the reaction rate.

Table 1: General Solvent Effects on Reductive Amination Reactions

| Solvent | Dielectric Constant (approx.) | General Effect on Reaction Kinetics | Reference |

| Methanol | 32.7 | Can stabilize charged intermediates, but may act as a competing nucleophile. | nih.govrsc.org |

| Ethanol | 24.6 | Often accelerates reaction rates compared to methanol. | nih.govrsc.org |

| Dichloromethane (DCM) | 9.1 | Common aprotic solvent, provides a neutral reaction medium. | |

| 1,2-Dichloroethane (DCE) | 10.4 | Similar to DCM, often used for reductive aminations. | |

| Water | 80.1 | Environmentally friendly, can prevent racemization in some catalytic systems. |

Catalyst Systems and Their Role

Catalysts are pivotal in the synthesis of this compound, particularly in reductive amination and N-alkylation reactions. The choice of catalyst can influence reaction efficiency, selectivity, and conditions.

Reductive Amination: The reductive amination of 4-methylcyclohexanone with piperidin-4-amine is a primary synthetic route. This reaction is typically catalyzed by:

Hydride Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this transformation. ias.ac.in It is particularly effective in the presence of acid catalysts like acetic acid. Other borohydride (B1222165) reagents such as sodium cyanoborohydride (NaBH₃CN) can also be employed.

Transition Metal Catalysts: Catalytic hydrogenation using transition metals like platinum (Pt), palladium (Pd), or nickel (Ni) on a solid support (e.g., carbon) is another effective method. These reactions are typically carried out under a hydrogen atmosphere. researchgate.net Iridium complexes have also been developed for the N-heterocyclization of primary amines with diols.

N-Alkylation: An alternative synthetic approach is the N-alkylation of piperidin-4-amine with a suitable 4-methylcyclohexyl electrophile (e.g., 4-methylcyclohexyl bromide or tosylate). This reaction is often facilitated by a base to neutralize the acid formed during the reaction.

Bases: Common bases used include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or N,N-diisopropylethylamine (DIPEA). researchgate.net The choice of base can be critical to prevent side reactions, such as over-alkylation to form a quaternary ammonium (B1175870) salt.

Table 2: Common Catalyst Systems for the Synthesis of N-Alkylpiperidines

| Reaction Type | Catalyst/Reagent | Role | Typical Conditions | Reference |

| Reductive Amination | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing Agent | Acetic acid, DCE, Room Temperature | ias.ac.in |

| Catalytic Hydrogenation | Platinum(IV) oxide (PtO₂) | Hydrogenation Catalyst | H₂ atmosphere, Ethanol | |

| N-Alkylation | Potassium Carbonate (K₂CO₃) | Base | Alkyl halide, DMF, Room Temperature | researchgate.net |

Temperature and Pressure Considerations

Temperature and pressure are critical parameters in the synthesis of this compound, influencing both reaction rates and product yields.

Temperature: For reductive aminations using hydride reagents, reactions are often carried out at room temperature to maintain selectivity and prevent over-reduction. ias.ac.in In contrast, catalytic hydrogenations may require elevated temperatures to achieve a reasonable reaction rate. Computational studies on related imine syntheses have shown that while the reaction may be exothermic, increasing the temperature can sometimes have a diminishing return on the reaction's enthalpy change. nih.gov

Pressure: Pressure is a significant factor primarily in catalytic hydrogenation reactions. These reactions are typically conducted under a positive pressure of hydrogen gas, which can range from atmospheric pressure to several bars. The increased pressure enhances the concentration of hydrogen in the reaction mixture, thereby accelerating the rate of reduction.

The optimal temperature and pressure are highly dependent on the specific synthetic method and catalyst system employed. Careful optimization of these parameters is necessary to maximize the yield and purity of the desired product.

Derivatization Strategies and Analog Synthesis

The chemical structure of this compound offers multiple sites for derivatization, allowing for the synthesis of a wide range of analogs. These modifications can be targeted at the piperidine nitrogen, the piperidine ring itself, or the cyclohexyl moiety.

Modification of the Piperidine Nitrogen Substituent

The piperidine nitrogen in this compound is a secondary amine and thus can undergo various N-alkylation and N-acylation reactions. However, since the nitrogen is already substituted with a bulky 4-methylcyclohexyl group, these reactions would lead to a different class of compounds. A more relevant approach for creating analogs is to start from piperidin-4-amine and introduce various N-substituents.

Strategies for modifying the piperidine nitrogen substituent generally involve:

N-Alkylation: Reaction with various alkyl halides or tosylates in the presence of a base can introduce a wide range of alkyl, aryl, or heterocyclic substituents. researchgate.net

N-Acylation: Treatment with acyl chlorides or anhydrides under basic conditions can yield the corresponding amides.

Reductive Amination: Reacting piperidin-4-amine with different aldehydes or ketones provides a versatile route to a diverse set of N-substituted analogs. ias.ac.in

These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships. For instance, N-(4-aminophenyl)piperidine has been used as a derivatization tag to improve the detection of organic acids in mass spectrometry. rsc.orgresearchgate.net

Chemical Transformations at the Piperidine Ring (e.g., oxidation, reduction, substitution)

The piperidine ring in this compound can undergo several chemical transformations, although these are often less straightforward than derivatization at the nitrogen.

Oxidation: Oxidation of the piperidine ring can lead to various products depending on the oxidant and reaction conditions. For example, oxidation of 1-(arylazo)-piperidines with potassium permanganate (B83412) has been shown to yield piperidin-2-one and piperidin-4-one derivatives. beilstein-journals.org Oxidation at the α-position to the nitrogen is a known metabolic pathway for some piperidine-containing compounds.

Reduction: The piperidine ring is already saturated, so reduction is not a typical transformation. However, if a pyridinium (B92312) salt precursor were used in the synthesis, its reduction would be a key step. The reduction of N-substituted pyridinium salts with reducing agents like sodium borohydride is a common method for synthesizing substituted piperidines. nih.gov

Substitution: Direct substitution on the piperidine ring is challenging but can be achieved through various strategies. α-Lithiation of N-Boc protected piperidines followed by trapping with an electrophile is a powerful method for introducing substituents at the C2 position. rsc.org Additionally, radical-mediated cyclizations can be employed to construct substituted piperidine rings from acyclic precursors. libretexts.org

Table 3: Potential Chemical Transformations of the Piperidine Ring

| Transformation | Reagent/Method | Potential Product(s) | Reference (Analogous Systems) |

| Oxidation | Potassium Permanganate (KMnO₄) | Piperidinone derivatives | rsc.orgbeilstein-journals.org |

| Reduction (of pyridinium precursor) | Sodium Borohydride (NaBH₄) | Piperidine derivative | nih.gov |

| α-Substitution | α-Lithiation followed by electrophilic trap | C2-substituted piperidine | rsc.org |

Functionalization of the Cyclohexyl Moiety

The 4-methylcyclohexyl group of this compound offers several possibilities for functionalization, which can be used to synthesize a variety of analogs.

Hydroxylation: The cyclohexyl ring can be hydroxylated using various oxidizing agents. Catalytic hydroxylation of cyclohexane (B81311) derivatives can be achieved using iron-based catalysts and hydrogen peroxide. rsc.orgmasterorganicchemistry.com The position of hydroxylation would depend on the directing effects of the substituents and the catalyst system used.

Halogenation: Free-radical halogenation of the cyclohexyl ring can introduce halogen atoms. Bromination, for example, is known to be selective for tertiary C-H bonds. libretexts.org This could potentially lead to the introduction of a bromine atom at the C4 position of the cyclohexyl ring.

Oxidation of the Methyl Group: The methyl group on the cyclohexyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, especially if it were attached to an aromatic ring (benzylic position). While the conditions for oxidizing a methyl group on a cyclohexane ring are harsh, it represents a potential route for further functionalization.

These derivatization strategies allow for the fine-tuning of the physicochemical properties of the molecule, which is a common practice in drug discovery and materials science.

Introduction of Stereochemical Control in Synthesis

The synthesis of this compound presents a significant stereochemical challenge due to the presence of two stereogenic centers: the C4 position of the piperidine ring and the C1 and C4 positions of the 4-methylcyclohexyl substituent, which can exist as cis and trans diastereomers. Achieving stereochemical control is crucial as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. The primary strategies for controlling the stereochemistry of this compound focus on the stereoselective synthesis of the 4-methylcyclohexylamine (B30895) precursor and subsequent diastereomer separation or stereospecific synthesis of the piperidine ring.

A key approach to obtaining stereochemically pure this compound is to start with a stereochemically defined 4-methylcyclohexylamine. Both cis- and trans-4-methylcyclohexylamine can be synthesized or separated, and these isomers can then be used to introduce the 4-methylcyclohexyl group onto the piperidine nitrogen, thereby determining the final product's stereochemistry with respect to the cyclohexane ring.

Stereoselective Synthesis of Precursors

The stereochemistry of the final compound is often dictated by the isomeric purity of the 4-methylcyclohexylamine starting material. Several methods have been developed for the stereoselective synthesis of both cis and trans isomers of this key intermediate.

One patented method for preparing cis-4-methylcyclohexylamine involves the hydrogenation of 4-methylphenylboronic acid or its esters using a rhodium-on-carbon catalyst to yield a mixture of cis and trans isomers. Subsequent recrystallization isolates the cis-4-methylcyclohexylboronic acid/ester, which is then converted to cis-4-methylcyclohexylamine via a reaction with sulfamic acid and an inorganic base like sodium hydroxide. google.com This process is reported to yield the cis product with a purity exceeding 99.5%. google.com

For the synthesis of trans-4-methylcyclohexylamine, a patented approach utilizes a Curtius-type rearrangement of trans-4-methylcyclohexanecarboxylic acid. google.com In this one-pot procedure, the carboxylic acid reacts with sodium azide (B81097) in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid, to form an isocyanate intermediate, which is then hydrolyzed to yield the desired trans-4-methylcyclohexylamine with high purity. google.com Another method involves the reaction of 4-methylcyclohexanone with benzylamine (B48309) to form a Schiff's base, which, upon treatment with a strong base, isomerizes to favor the trans derivative. Acid hydrolysis then yields trans-4-methylcyclohexylamine hydrochloride. google.com

Biocatalysis offers a modern and highly selective alternative. Transaminases have been employed for the stereoselective production of trans-4-substituted cyclohexane-1-amines. nih.gov This can be achieved either through the diastereotope-selective amination of the corresponding ketone or via the diastereomer-selective deamination of a cis/trans mixture. nih.gov In the latter approach, a transaminase selectively converts the cis-diastereomer to the ketone, allowing for the isolation of the highly diastereopure trans-amine. nih.gov This enzymatic method can achieve a diastereomeric excess of over 99%. nih.gov

The following table summarizes key findings for the stereoselective synthesis of 4-methylcyclohexylamine isomers.

| Target Isomer | Starting Material | Key Reagents/Catalyst | Purity/Yield | Reference |

| cis-4-Methylcyclohexylamine | 4-Methylphenylboronic acid | Rh/C, Sulfamic acid, NaOH | >99.5% purity, 85% yield | google.com |

| trans-4-Methylcyclohexylamine | trans-4-Methylcyclohexanecarboxylic acid | Sodium azide, Sulfuric acid | >99.7% purity, >85% yield | google.com |

| trans-4-Methylcyclohexylamine | 4-Methylcyclohexanone | Benzylamine, Strong base, Acid | trans:cis ratio of 99.92:0.08 | google.com |

| trans-4-Substituted cyclohexane-1-amines | cis/trans-Amine mixture | Transaminase | >99% de | nih.gov |

Chiral Resolution

In cases where a stereoselective synthesis is not employed, or if a mixture of stereoisomers is formed, chiral resolution can be a viable strategy to separate the desired isomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common technique for the analytical and preparative separation of stereoisomers of piperidine derivatives. nih.gov For instance, cellulose-based chiral stationary phases have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related to the target compound. nih.gov This suggests that similar chromatographic methods could be applied to separate the enantiomers and diastereomers of this compound.

While the literature does not provide a specific, detailed stereocontrolled synthesis for this compound itself, the principles of using stereochemically pure precursors, particularly cis- and trans-4-methylcyclohexylamine, are well-established. The choice of synthetic route would depend on the desired stereoisomer and the required level of isomeric purity.

Advanced Characterization and Analytical Research Techniques

Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopy is a cornerstone of molecular characterization, providing detailed information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1-(4-methylcyclohexyl)piperidin-4-amine in solution. Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the precise connectivity of the carbon skeleton and the number of protons attached to each carbon can be determined.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. The spectrum would be expected to show distinct signals corresponding to the protons on the piperidine (B6355638) ring, the cyclohexyl ring, the amine group (NH₂), and the methyl group (CH₃). The protons on the piperidine and cyclohexane (B81311) rings would likely appear as complex multiplets in the aliphatic region (approx. 1.0-3.0 ppm) chemicalbook.comchemicalbook.com. The methyl group would present as a doublet, and the amine protons as a broad singlet, though its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, distinct signals would correspond to the carbons of the piperidine ring, the cyclohexyl ring, and the methyl group. The chemical shifts provide insight into the electronic environment of each carbon. For instance, carbons bonded to the nitrogen atom would be shifted downfield compared to other aliphatic carbons rsc.orgnih.gov.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, helping to trace the proton networks within the piperidine and cyclohexane rings. An HSQC spectrum correlates each proton with the carbon atom it is directly attached to, confirming C-H bond connections and aiding in the definitive assignment of all ¹H and ¹³C signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for piperidine and methylcyclohexane (B89554) moieties. chemicalbook.comchemicalbook.comrsc.orgnih.gov

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Description |

| Piperidine Ring Protons | ¹H NMR | 1.2 - 3.1 | Complex multiplets for axial and equatorial protons. |

| Cyclohexyl Ring Protons | ¹H NMR | 0.8 - 2.2 | Complex multiplets for axial and equatorial protons. |

| Amine Protons (-NH₂) | ¹H NMR | 1.0 - 2.5 (variable) | Broad singlet, position is solvent/concentration dependent. |

| Methyl Protons (-CH₃) | ¹H NMR | ~0.9 | Doublet, coupled to the adjacent cyclohexyl proton. |

| Piperidine Ring Carbons | ¹³C NMR | 40 - 60 | Signals for C2/C6, C3/C5, and C4. Carbons adjacent to nitrogen (C2/C6) are further downfield. |

| Cyclohexyl Ring Carbons | ¹³C NMR | 20 - 50 | Multiple signals corresponding to the different carbons of the substituted ring. |

| Methyl Carbon (-CH₃) | ¹³C NMR | ~22 | Signal in the aliphatic region. |

Liquid Chromatography-Mass Spectrometry (LC/MS) is a critical technique used to confirm the molecular weight of this compound and assess its purity. The liquid chromatography component separates the compound from any impurities, after which the mass spectrometer provides mass-to-charge ratio (m/z) data.

In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. Given the molecular formula C₁₂H₂₄N₂, the expected exact mass is 196.1939, leading to an anticipated [M+H]⁺ ion at m/z 197.19. The high-resolution mass spectrometry (HRMS) capability can confirm the elemental composition with high accuracy. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the parent ion. This provides structural information as the molecule breaks apart in a predictable manner. Expected fragmentation would involve cleavage of the N-cyclohexyl bond or fragmentation of the piperidine ring, which is characteristic of piperidine derivatives. nih.gov This data serves as a fingerprint for the compound, confirming its identity.

X-ray Crystallography for Absolute Configuration and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration and conformational details. To perform this analysis, a suitable single crystal of this compound or one of its salts must be grown.

This technique would provide precise bond lengths, bond angles, and torsion angles. A key structural feature of interest is the conformation of the six-membered piperidine and cyclohexane rings. For piperidine derivatives, the ring almost universally adopts a stable chair conformation. nih.govresearchgate.netwho.int X-ray analysis would confirm this chair geometry for both rings in the target molecule.

Chromatographic Methods for Purification and Purity Determination (e.g., HPLC, Column Chromatography)

Chromatographic methods are indispensable for both the purification and the purity assessment of this compound.

Column Chromatography: Following its synthesis, crude this compound is typically purified using column chromatography. This technique involves passing the compound through a stationary phase, such as silica (B1680970) gel, with a liquid mobile phase (eluent). By gradually increasing the polarity of the eluent, the target compound can be effectively separated from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound with high precision. nih.gov A reversed-phase HPLC method is commonly used for amine-containing compounds. The analysis provides a chromatogram where the area of the peak corresponding to this compound, relative to the total area of all peaks, gives a quantitative measure of its purity (e.g., >99%). This method is also crucial for stability testing and quality control. impactfactor.org

Table 2: Representative HPLC Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Reversed-phase separation based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile and Water (with an additive like TFA or formic acid) | Elutes the compound from the column. Additive improves peak shape for amines. |

| Gradient | Increasing percentage of Acetonitrile over time | Ensures separation of compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detector | UV (e.g., at 210 nm) or Mass Spectrometer (MS) | Detects the compound as it elutes from the column. |

| Injection Volume | 5-10 µL | Amount of sample introduced for analysis. |

Chiral Analysis for Stereoisomer Resolution and Characterization

The structure of this compound contains multiple stereocenters: C4 of the piperidine ring, and C1 and C4 of the cyclohexane ring. This means the compound can exist as a mixture of different stereoisomers (diastereomers and enantiomers). Because stereoisomers can have different biological activities, it is often necessary to separate and characterize them. semanticscholar.org

Chiral analysis is performed to resolve these isomers. nih.gov The most common technique is chiral HPLC , which uses a chiral stationary phase (CSP). The different stereoisomers interact differently with the CSP, causing them to travel through the column at different rates and elute as separate peaks. This allows for both the quantification of each isomer in a mixture and the isolation of individual isomers for further study. nih.gov

Other techniques, such as chiral capillary electrophoresis, can also be employed for the separation of enantiomers and diastereomers. semanticscholar.org The characterization of each isolated stereoisomer would then be completed using the spectroscopic and crystallographic methods described previously to assign the absolute configuration of each chiral center.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Elements for Receptor Interactions

The piperidine (B6355638) ring is a common scaffold in many biologically active compounds and pharmaceuticals. nih.govijnrd.org Its chair-like conformation allows for specific spatial arrangements of substituents, which can be crucial for fitting into a receptor's binding pocket. The basic nitrogen atom within the piperidine ring is often a key interaction point, capable of forming ionic bonds or hydrogen bonds with acidic residues in the receptor. This interaction is frequently observed in ligands for various receptors, including G-protein coupled receptors (GPCRs) and ion channels. nih.govresearchgate.net For instance, in certain receptor-ligand interactions, the protonated nitrogen of a piperidine ring can form a salt bridge with an aspartate residue. nih.gov

The 4-amino group on the piperidine ring introduces another potential point of interaction, likely through hydrogen bonding. Its presence and orientation can significantly influence the binding affinity and selectivity of the molecule.

The N-substituted cyclohexyl moiety , particularly the 4-methylcyclohexyl group, is a bulky, lipophilic component. This group is expected to interact with hydrophobic pockets within the receptor binding site. The stereochemistry and conformational flexibility of this group are critical determinants of biological activity.

Studies on related piperidine derivatives have highlighted the importance of these core elements. For example, in a series of piperidine-based compounds targeting the sigma 1 receptor, the basic nitrogen of the piperidine scaffold was found to make key interactions with an glutamate (B1630785) residue (Glu172) in the receptor. researchgate.net Similarly, research on piperidine derivatives as dopamine (B1211576) receptor ligands has emphasized the importance of the piperidine nitrogen's interaction with an aspartate residue (Asp115). researchgate.net

Impact of Cyclohexyl Ring Substitutions and Conformation on Biological Activity

Methyl Group Placement and Stereochemistry Effects

The position and stereochemistry of the methyl group on the cyclohexyl ring can significantly impact receptor binding affinity. Studies on closely related 1-(phenyl-methylcyclohexyl)piperidines, which are analogs of the phencyclidine (PCP) class of compounds, provide valuable insights into these effects.

In a study of 1-(1-phenyl-3-methylcyclohexyl)piperidines, the stereochemistry of the methyl group at the 3-position had a profound effect on binding affinity for the PCP receptor. nih.gov The cis isomer, where the methyl group is on the same side as the piperidine ring, showed about one-third of the affinity of PCP. In contrast, the trans isomer was significantly less potent. nih.gov Furthermore, a 40-fold difference in binding affinity was observed between the two cis enantiomers, highlighting the stereoselectivity of the receptor. nih.gov

When the methyl group is at the 4-position, as in 1-(1-phenyl-4-methylcyclohexyl)piperidine, the stereochemical influence is also pronounced. The cis-isomer was found to be more potent than the trans-isomer at the PCP binding site. nih.gov This suggests that the relative orientation of the methyl group and the piperidine ring is a critical determinant of biological activity.

These findings underscore the importance of the methyl group's placement and its stereochemical orientation in defining the molecule's three-dimensional shape, which in turn dictates how well it fits into the receptor's binding pocket.

Conformational Analysis of the Cyclohexyl Ring

The cyclohexyl ring, similar to cyclohexane (B81311) itself, adopts a chair conformation to minimize steric strain. The substituents on the ring can exist in either an axial or equatorial position, and the equilibrium between these two conformations can influence biological activity. The conformational preferences of substituted piperidines are often analogous to those of substituted cyclohexanes. nih.gov

Computational studies and NMR analysis are often employed to determine the preferred conformation of such molecules. nih.govresearchgate.net The interplay of electrostatic interactions and steric factors governs the conformational behavior of the piperidine and cyclohexyl rings. nih.govresearchgate.net Understanding the dominant conformation is crucial for building accurate pharmacophore models and designing new analogs with improved activity.

Influence of Piperidine Ring Substitutions and Nitrogen Functionalization

Modifications to the piperidine ring, including the introduction of substituents and alterations to the nitrogen atom's functionality, are key strategies in medicinal chemistry to fine-tune the pharmacological profile of a compound.

Role of the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a fundamental feature for the biological activity of many piperidine-containing compounds. Its basicity allows it to be protonated at physiological pH, enabling it to form a crucial ionic bond with negatively charged amino acid residues, such as aspartic acid or glutamic acid, in the binding sites of many receptors. nih.govresearchgate.net

The nature of the substituent on the piperidine nitrogen (N-substitution) can significantly modulate the compound's affinity and selectivity for different receptors. In a series of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the N-substituent was found to affect the antagonist potency and opioid receptor selectivity. nih.gov Generally, increasing the size and lipophilicity of the N-substituent can lead to improved binding affinity, although this effect is not always predictable and is target-dependent. nih.gov

Furthermore, quaternization of the piperidine nitrogen, which introduces a permanent positive charge, can have varied effects. In some cases, it can lead to a decrease in affinity, suggesting that the ability of the nitrogen to exist in both a neutral and protonated state is important. researchgate.net

Stereochemical Considerations of Piperidine Ring Substituents

The introduction of substituents onto the piperidine ring creates chiral centers, and the stereochemistry of these substituents can have a dramatic impact on biological activity. unityfvg.itnih.gov The spatial arrangement of these substituents determines the molecule's ability to adopt the correct conformation for optimal interaction with the receptor.

For example, in the development of piperidine-based drugs, controlling the stereochemistry of substituents at various positions on the piperidine core is a key area of interest for creating structurally diverse and potent molecules. acs.org Kinetic resolution and other stereoselective synthetic methods are often employed to isolate specific stereoisomers for biological evaluation. acs.org

The cis or trans relationship between substituents on the piperidine ring, as well as their absolute configuration (R or S), can lead to significant differences in potency and efficacy. This stereoselectivity is a hallmark of specific receptor-ligand interactions, where only one enantiomer or diastereomer fits optimally into the chiral binding pocket of the receptor.

Contributions of Linker Regions and Distal Moieties to Binding Affinity and Selectivity

The chemical architecture of 1-(4-methylcyclohexyl)piperidin-4-amine presents two key features for SAR analysis: the "linker" region, which in this case is the direct bond between the cyclohexyl ring and the piperidine nitrogen, and the "distal moiety," the 4-methylcyclohexyl group itself. While direct SAR studies on this specific compound are not extensively available in the public domain, we can infer its properties by examining related structures and the general principles of medicinal chemistry.

The nature of the N-substituent on the piperidine ring is a well-established critical factor in determining the pharmacological activity of 4-aminopiperidine (B84694) derivatives, particularly their interaction with opioid receptors. nih.govnih.gov The size, lipophilicity, and conformational flexibility of this substituent can profoundly influence binding affinity and selectivity for different receptor subtypes (µ, δ, and κ).

Studies on related N-substituted piperidines have shown that even minor modifications to the N-substituent can lead to significant changes in biological activity. For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, the nature of the N-substituent was found to affect antagonist potency and opioid receptor selectivity. This underscores the importance of the group attached to the piperidine nitrogen in fine-tuning the pharmacological profile.

The "linker" in this compound is a direct single bond. In more complex analogs, the introduction of a flexible or rigid linker between the piperidine and a distal group can significantly impact activity. While a direct linkage provides a certain degree of conformational restriction, the introduction of, for example, an ethyl or propyl linker could alter the spatial relationship between the piperidine core and the cyclohexyl moiety, potentially leading to different binding orientations and affinities.

To illustrate the impact of modifications to the distal moiety, consider the hypothetical variations in the N-cycloalkyl group and their potential effects on receptor binding, drawing from general SAR principles observed in similar scaffolds:

| Modification to N-Cycloalkyl Group | Expected Impact on Binding Affinity | Rationale |

| Removal of Methyl Group (N-cyclohexyl) | Potentially lower affinity | Loss of hydrophobic interaction from the methyl group. |

| Change in Methyl Position (e.g., 2- or 3-methyl) | Altered affinity and/or selectivity | Change in steric hindrance and conformational preference, potentially leading to a different fit in the binding pocket. |

| Increase in Alkyl Chain Length (e.g., N-ethylcyclohexyl) | Variable | May increase or decrease affinity depending on the specific receptor pocket topology. |

| Replacement with a Different Cycloalkyl Ring (e.g., N-cyclopentyl) | Altered affinity and/or selectivity | Changes in ring size and conformation affect the overall shape and fit of the molecule. |

Comparative SAR with Related Piperidine and Cyclohexylamine (B46788) Scaffolds

A comparative analysis of the SAR of this compound with related piperidine and cyclohexylamine scaffolds provides further insight into the structural features essential for its biological activity.

Piperidine Scaffolds:

The 4-aminopiperidine core is a privileged scaffold in medicinal chemistry, found in a wide array of compounds targeting various receptors. In the context of opioid receptor ligands, the SAR of 4-anilidopiperidines, such as the fentanyl family of analgesics, is well-documented. nih.gov In these compounds, the N-substituent (typically a phenethyl group) plays a crucial role in achieving high µ-opioid receptor affinity. Replacing this N-aralkyl group with an N-cycloalkyl group, as in our subject compound, would be expected to significantly alter the binding mode and selectivity profile. While the fundamental interactions of the protonated piperidine nitrogen with an acidic residue in the receptor are likely to be conserved, the hydrophobic interactions governed by the N-substituent would differ substantially.

Furthermore, substitutions on the piperidine ring itself have been shown to be critical. For example, the presence of methyl groups at the 3 and 4 positions of the piperidine ring in some series of compounds can confer antagonist properties.

Cyclohexylamine Scaffolds:

The cyclohexylamine scaffold, where the nitrogen atom is part of a cyclohexane ring rather than a piperidine ring, offers a valuable comparison. While both scaffolds present a basic nitrogen atom for interaction with receptors, their conformational properties and the spatial arrangement of their substituents are distinct.

In studies comparing N-arylcyclohexylamines with N-arylpiperidines, differences in potency and selectivity are often observed. These differences can be attributed to the different ring pucker conformations and the relative orientations of the substituents. For instance, the axial and equatorial positions on a cyclohexane ring have different steric environments compared to those on a piperidine ring, which can affect how the molecule interacts with the intricate surface of a receptor binding site.

A hypothetical comparison of binding affinities for our lead compound and its cyclohexylamine analog is presented below, based on general SAR trends:

| Compound | Scaffold | Potential Receptor Affinity | Rationale for a a Potential Difference |

| This compound | Piperidine | To be determined experimentally | The piperidine ring offers a specific conformational profile and a defined distance between the basic nitrogen and the N-substituent. |

| N-(4-methylcyclohexyl)cyclohexan-1,4-diamine | Cyclohexylamine | To be determined experimentally | The cyclohexylamine scaffold has different conformational dynamics and may present the 4-methylcyclohexyl group in a different spatial orientation relative to the basic nitrogen. |

Investigation of Biological Activities in Preclinical Models

Receptor Binding Studies and Affinities (e.g., Sigma Receptors, Histamine (B1213489) Receptors, GPR119, Dopamine (B1211576) Transporter)

The interaction of piperidine-containing molecules with a range of receptors is a key area of research. The structural motif of a substituted piperidine (B6355638) ring is common in many biologically active compounds, suggesting that 1-(4-methylcyclohexyl)piperidin-4-amine may also exhibit affinity for various receptor systems.

In Vitro Radioligand Competition Binding Assays

Radioligand binding assays are a standard in vitro method to determine the affinity of a compound for a specific receptor. In the broader class of piperidine derivatives, these assays have been crucial in identifying their potential molecular targets. For instance, studies on various 4-substituted piperidine compounds have revealed affinities for sigma receptors and histamine receptors. Research into piperazine (B1678402) and piperidine derivatives has shown that the piperidine moiety can be a critical structural element for affinity at the sigma-1 (σ1) receptor. nih.gov

Subtype Selectivity Profiling

Following the identification of receptor affinity, subtype selectivity profiling is essential to understand the specific biological effects of a compound. For example, within the histamine receptor family, which includes H1, H2, H3, and H4 subtypes, a compound's selectivity can determine its therapeutic potential and side-effect profile. Similarly, selectivity between sigma-1 and sigma-2 receptor subtypes is a critical factor in the development of targeted therapies. Studies on related piperidine derivatives have demonstrated that minor structural modifications can significantly alter subtype selectivity. For example, in a series of dual-acting ligands, the replacement of a piperazine ring with a piperidine ring markedly increased affinity for the σ1 receptor while maintaining high affinity for the histamine H3 receptor. nih.gov

Exploration of Enzyme Modulation and Inhibition

The potential for this compound and its analogs to modulate or inhibit enzyme activity is another area of preclinical investigation. Piperidine scaffolds are present in various enzyme inhibitors. For example, derivatives of 2-amino-4-(1-piperidine)pyridine have been evaluated as inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy. nih.gov

Assessment of Cellular Interactions and Effects on Biological Pathways (e.g., cellular signaling)

Understanding how a compound affects cellular functions and signaling pathways provides insight into its mechanism of action. For related piperidine compounds, cellular studies have revealed a range of effects. For instance, some sigma-1 receptor ligands with a piperidine scaffold have demonstrated antiproliferative properties in human cancer cell lines. researchgate.net These effects are often linked to the modulation of specific cellular signaling pathways that control cell growth and survival.

Investigation of Potential Biological Effects in Non-Human In Vivo Models (e.g., neuropharmacological, analgesic, antiproliferative studies)

In vivo studies in animal models are critical for evaluating the physiological effects of a compound. The neuropharmacological and analgesic properties of piperidine derivatives have been a significant focus of such research.

Assays for Analgesic Properties in Animal Models

A number of piperidine derivatives have shown potent analgesic effects in various animal models of pain. For example, a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides were found to be extremely potent analgesics in the rat tail withdrawal test. nih.gov Furthermore, studies on 4,4-disubstituted piperidines have also identified compounds with significant analgesic properties. acs.org Research on phencyclidine derivatives, which share a piperidine core, has also demonstrated analgesic effects in rodent models. researchgate.net The evaluation of such compounds often involves standardized tests that measure the response to thermal, mechanical, or chemical pain stimuli.

Evaluation of Antiproliferative Effects in Cancer Cell Lines

Currently, there is a lack of publicly available scientific literature detailing the evaluation of this compound for antiproliferative effects against cancer cell lines. While the broader class of piperidine derivatives has been a subject of interest in oncology research for their potential to inhibit cancer cell growth, specific studies and data tables concerning the efficacy of this particular compound are not present in the accessible domain. Research into other piperidine-containing compounds has shown mechanisms including cell cycle arrest and induction of apoptosis, but these findings cannot be directly attributed to this compound without specific experimental evidence.

Studies on Neurotransmitter Systems and Modulation in Preclinical Settings

Detailed preclinical studies investigating the interaction of this compound with various neurotransmitter systems have not been identified in a review of available research. The piperidine scaffold is a common feature in many centrally active agents, often interacting with neurotransmitter receptors and transporters. However, specific data on the binding affinity, functional activity, or modulatory effects of this compound on systems such as the dopaminergic, serotonergic, or adrenergic pathways are not available in the public record. Therefore, its potential as a neuromodulatory agent remains uncharacterized.

Antimicrobial and Antiviral Activity Research in vitro

In the realm of infectious diseases, in vitro research specifically assessing the antimicrobial or antiviral activity of this compound is not described in the current body of scientific literature. Although various derivatives of piperidine have been explored for their potential to combat microbial and viral pathogens, no specific minimum inhibitory concentration (MIC) data against bacterial or fungal strains, nor efficacy studies against viral replication, have been published for this compound.

Pharmacodynamic Research in Preclinical Systems

Comprehensive pharmacodynamic studies detailing the mechanism of action and physiological effects of this compound in preclinical systems are not available in the public scientific domain. Such research would typically involve assessing the compound's effects on specific biological targets and pathways to understand its therapeutic potential and mechanism of action. Without these studies, the pharmacodynamic profile of this compound remains undetermined.

Computational Chemistry and Molecular Modeling in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is crucial in drug design for understanding how a potential drug molecule (ligand) might interact with its biological target at the atomic level. For a compound like 1-(4-methylcyclohexyl)piperidin-4-amine, molecular docking simulations would be employed to predict its binding affinity and mode of interaction with various protein targets.

In a typical study, the three-dimensional structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). The 3D structure of this compound would then be generated and optimized. Docking software would then systematically explore possible binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding energy. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be analyzed to understand the basis of binding.

While no specific molecular docking studies for this compound have been published, research on similar 4-aminopiperidine (B84694) derivatives has shown their potential to interact with a range of targets, including kinases and G-protein coupled receptors. For instance, studies on related compounds have often highlighted the importance of the piperidine (B6355638) nitrogen and the 4-amino group in forming crucial hydrogen bonds with amino acid residues in the target's active site. The 4-methylcyclohexyl group would be expected to engage in hydrophobic interactions within a corresponding pocket of the protein.

Molecular Dynamics Simulations for Conformational Analysis and Binding Energy Deconvolution

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction compared to the static view offered by molecular docking. MD simulations track the movements of atoms and molecules over time, allowing for the assessment of the stability of the ligand-protein complex and a more detailed analysis of the binding energetics.

If applied to this compound, an MD simulation would typically start with the best-docked pose of the compound in its target protein. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then be run for a specific period, often on the nanosecond to microsecond timescale, to observe the conformational changes in both the ligand and the protein.

Analysis of the MD trajectory would reveal the stability of the binding pose, the flexibility of the ligand within the active site, and the key amino acid residues involved in maintaining the interaction over time. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) could be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. These calculations can also deconvolve the total binding energy into contributions from different types of interactions (e.g., electrostatic, van der Waals).

Prediction of Biological Activity Spectra and Potential Molecular Targets (In Silico Screening)

In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to have a desired biological activity. This can be done through either ligand-based or structure-based virtual screening.

For this compound, its biological activity spectrum could be predicted using various online tools and software that compare its structure to those of known bioactive molecules. These platforms use algorithms to predict potential biological targets and pharmacological effects based on structural similarity and machine learning models trained on large datasets of experimental data.

While specific predictions for this compound are not published, the general structural motif of a substituted piperidine suggests potential activity across a range of central nervous system targets, ion channels, or enzymes. A systematic in silico screening campaign would involve docking this compound against a panel of known drug targets to identify those with the highest predicted binding affinity, thereby prioritizing it for further experimental testing.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, untested compounds.

To develop a QSAR model that includes this compound, a dataset of structurally related compounds with experimentally determined biological activities against a specific target would be required. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build an equation that correlates the descriptors with the biological activity.

Although no QSAR models specifically featuring this compound are available in the literature, the development of such a model would allow researchers to predict its activity and to design new analogs with potentially improved potency. The model could highlight which structural features, such as the presence and position of the methyl group on the cyclohexane (B81311) ring, are critical for activity.

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful tool in ligand-based drug design, where the three-dimensional arrangement of essential chemical features required for a molecule to exert a specific biological effect is identified. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged groups.

A pharmacophore model could be developed for the target of interest by aligning a set of known active compounds and identifying the common chemical features that are responsible for their activity. Alternatively, a structure-based pharmacophore can be generated from the known binding site of a protein.

For this compound, a pharmacophore model would likely include a hydrogen bond donor feature for the amino group, a hydrogen bond acceptor or positive ionizable feature for the piperidine nitrogen, and a hydrophobic feature corresponding to the 4-methylcyclohexyl group. This model could then be used to screen large chemical databases for novel compounds that match the pharmacophoric features, potentially leading to the discovery of new and diverse chemical scaffolds with the desired biological activity.

Future Research Directions and Unexplored Avenues for 1 4 Methylcyclohexyl Piperidin 4 Amine

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research should prioritize the development of more efficient and environmentally benign methods for the synthesis of 1-(4-methylcyclohexyl)piperidin-4-amine. Traditional methods for creating similar piperidine (B6355638) structures often rely on multi-step processes that may involve harsh reagents and generate significant waste.

Modern synthetic strategies offer promising alternatives. For instance, one-pot synthesis, such as the Mannich condensation, has been effectively used to create complex piperidin-4-one derivatives from simple starting materials. nih.govchemrevlett.comnih.gov Investigating a one-pot reaction combining 4-methylcyclohexanone (B47639), an appropriate amine source, and a formaldehyde (B43269) equivalent could streamline the synthesis of the piperidine core.

Furthermore, catalytic hydrogenation of a corresponding pyridine (B92270) precursor is a well-established method for producing the piperidine ring. dtic.mil Research into novel, highly selective, and reusable catalysts for this transformation could significantly improve the sustainability of the synthesis. Another avenue for exploration is reductive amination, a powerful tool for forming C-N bonds. A potential route could involve the reductive amination of 4-amino-1-Boc-piperidine with 4-methylcyclohexanone, followed by deprotection. nih.gov The development of more efficient catalytic systems for this key reaction would be a significant advancement.

Future synthetic work should focus on:

Catalytic Systems: Exploring novel metal-based or organocatalytic systems to improve yield, reduce reaction times, and enable milder reaction conditions.

Green Chemistry Principles: Incorporating principles of green chemistry by utilizing safer solvents, reducing energy consumption, and minimizing waste generation.

Flow Chemistry: Investigating the application of continuous flow technologies to enhance reaction efficiency, safety, and scalability.

Advanced Stereoselective Synthesis and Chiral Pool Utilization

The presence of two stereogenic centers in this compound (at the 1 and 4 positions of the cyclohexane (B81311) ring) gives rise to the possibility of cis and trans diastereomers. The biological activity of such molecules can be highly dependent on their stereochemistry. nih.gov Therefore, the development of stereoselective synthetic methods is of paramount importance.

A key challenge lies in controlling the stereochemistry of the 4-methylcyclohexyl group. Research on the synthesis of related compounds, such as 1-(1-phenyl-4-methylcyclohexyl)piperidines, has demonstrated that the cis and trans isomers can exhibit significantly different biological potencies. nih.gov Future work should focus on developing synthetic routes that allow for the selective synthesis of either the cis or trans isomer of this compound.

Furthermore, the use of a chiral pool approach, starting from enantiomerically pure precursors, could be a powerful strategy for obtaining specific stereoisomers. nih.gov This would involve identifying readily available chiral starting materials that can be elaborated into the target molecule.

Key areas for future stereoselective synthesis research include:

Diastereoselective Reductions: Investigating stereoselective reducing agents for the synthesis of specific isomers of the 4-methylcyclohexanol (B52717) precursor.

Chiral auxiliaries: Employing chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

Enzymatic resolutions: Exploring the use of enzymes to resolve racemic mixtures of intermediates or the final product.

Comprehensive Elucidation of Molecular Mechanisms in Biological Systems

Understanding the molecular mechanisms by which this compound interacts with biological systems is crucial for unlocking its therapeutic potential. While specific mechanistic data for this compound is scarce, the 4-aminopiperidine (B84694) scaffold is known to be a key pharmacophore in a variety of biologically active molecules. nih.govresearchgate.net

Research on a closely related compound, 1-benzyl-N-(4-methylcyclohexyl)piperidin-4-amine, suggests that it may interact with enzymes, receptors, or ion channels. Future studies should aim to identify the specific molecular targets of this compound. This could involve a range of techniques, including:

Affinity Chromatography: Using the compound as a ligand to isolate its binding partners from cell lysates.

Cellular Thermal Shift Assays (CETSA): To identify target engagement in a cellular context.

Photoaffinity Labeling: To covalently link the compound to its target protein for subsequent identification.

Once a target is identified, further studies will be needed to elucidate the downstream signaling pathways that are modulated by the compound. This will provide a comprehensive understanding of its mechanism of action and inform its potential therapeutic applications.

Exploration of New Receptor Targets and Biological Pathways

The structural motifs present in this compound suggest that it could interact with a variety of receptor targets and biological pathways that are currently unexplored for this specific molecule. The piperidine scaffold is a common feature in drugs targeting the central nervous system (CNS), and derivatives have shown activity as anti-cancer, anti-inflammatory, and antiviral agents. sigmaaldrich.com

Based on the known activities of related compounds, several promising areas for investigation emerge:

Chemokine Receptors: N-substituted piperidin-4-yl-methanamine derivatives have been identified as antagonists of the CXCR4 chemokine receptor, which is involved in cancer metastasis and inflammation. researchgate.net

Viral Assembly: The 4-aminopiperidine scaffold has been shown to inhibit the assembly of the Hepatitis C virus. nih.govresearchgate.net

Inflammasome Inhibition: Piperidin-4-yl-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives have been identified as inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases. mdpi.com

HIV-1 Reverse Transcriptase: Piperidin-4-yl-aminopyrimidine derivatives have shown potent activity as non-nucleoside inhibitors of HIV-1 reverse transcriptase. nih.gov

Systematic screening of this compound against a broad panel of receptors and enzymes will be essential to uncover its full biological activity profile.

Integration of Advanced Computational Approaches with Experimental Design

Advanced computational approaches, such as molecular modeling and quantum chemical calculations (e.g., Density Functional Theory - DFT), can play a pivotal role in guiding the future research and development of this compound. nih.gov These in silico methods can provide valuable insights into the compound's physicochemical properties, conformational preferences, and potential interactions with biological targets, thereby streamlining the experimental design process.

Future computational studies could focus on:

Pharmacophore Modeling: Developing a 3D pharmacophore model based on the structure of this compound to identify other potential biological targets.

Molecular Docking: Simulating the binding of the compound to the active sites of known and putative targets to predict binding affinities and modes of interaction.

Quantum Chemical Calculations: Using DFT to calculate key molecular properties such as electrostatic potential, frontier molecular orbitals, and reactivity descriptors to better understand its chemical behavior. nih.gov

ADMET Prediction: In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to guide lead optimization efforts.

By integrating these computational approaches with experimental validation, researchers can accelerate the discovery process and make more informed decisions about the direction of future studies.

Role of the Compound as a Research Tool and Chemical Probe

Beyond its potential as a therapeutic agent, this compound can serve as a valuable research tool and chemical probe to investigate biological processes. Its relatively simple structure and the presence of a primary amine handle make it an ideal starting point for the synthesis of a library of derivatives with diverse functionalities.

These derivatives could be used to:

Probe Binding Pockets: Systematically explore the structure-activity relationships (SAR) of a particular biological target by modifying the methylcyclohexyl and piperidine moieties.

Develop Fluorescent Probes: Attach a fluorophore to the amine group to create a fluorescent probe for visualizing the localization and dynamics of its biological target within cells.

Create Affinity-Based Probes: Immobilize the compound on a solid support to create an affinity matrix for the purification of its binding partners.

The development of a tool compound library based on the this compound scaffold would be a valuable resource for the broader scientific community, enabling the exploration of a wide range of biological questions.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 1-(4-methylcyclohexyl)piperidin-4-amine, and how can reaction conditions be optimized?